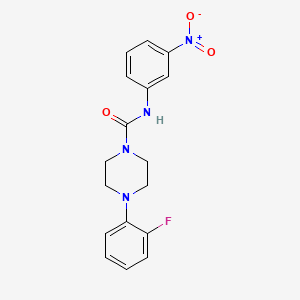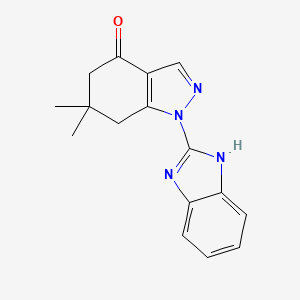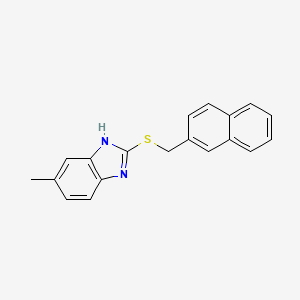
4-(2-fluorophenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-fluorophenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-fluorobenzene and a suitable leaving group.
Attachment of Nitrophenyl Group: The nitrophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using 3-nitrophenylboronic acid or 3-nitrophenyl halide.
Formation of Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the piperazine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-fluorophenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 4-(2-fluorophenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, it may involve:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: It may interfere with signal transduction pathways, altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-fluorophenyl)piperazine-1-carboxamide: Lacks the nitrophenyl group.
N-(3-nitrophenyl)piperazine-1-carboxamide: Lacks the fluorophenyl group.
4-(2-chlorophenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide: Contains a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
4-(2-fluorophenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide is unique due to the presence of both fluorophenyl and nitrophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
4-(2-fluorophenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3/c18-15-6-1-2-7-16(15)20-8-10-21(11-9-20)17(23)19-13-4-3-5-14(12-13)22(24)25/h1-7,12H,8-11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWPZDMVRZFQCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE](/img/structure/B5755173.png)

![(4-{[2-(ethylamino)pyrimidin-5-yl]methyl}piperazin-1-yl)acetic acid](/img/structure/B5755191.png)

![N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5755208.png)
![methyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755214.png)
![5-chloro-2-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5755221.png)
![N'-{[(4-methylphenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5755223.png)
![N-[3-(acetylamino)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5755240.png)
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5755246.png)


![ethyl 2-[1-(3-nitrophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B5755261.png)

